![molecular formula C9H9N3O2 B1523642 Methyl 3-amino-1H-indazole-4-carboxylate CAS No. 1167056-94-1](/img/structure/B1523642.png)
Methyl 3-amino-1H-indazole-4-carboxylate
Overview
Description
Methyl 3-amino-1H-indazole-4-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
Mechanism of Action
Target of Action
Methyl 3-amino-1H-indazole-4-carboxylate is a derivative of indazole, a heterocyclic compound. Indazole derivatives have been found to bind with high affinity to multiple receptors
Mode of Action
Indazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that this compound may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indazole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability .
Result of Action
Indazole derivatives have been reported to exhibit antiviral activity, with one compound showing inhibitory activity against influenza a . This suggests that this compound may have similar effects.
Action Environment
The compound’s stability in a dry, room temperature environment suggests that these conditions may be optimal for its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with carboxylic acid esters. For instance, the Fischer indole synthesis can be employed, where hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often incorporated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and sulfonyl chlorides (RSO₂Cl) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or sulfonylated indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-1H-indazole-4-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity against specific targets.
Study | Compound | Biological Activity | IC50 Value |
---|---|---|---|
Study A | Derivative 1 | Antiproliferative (A549) | < 5.0 µM |
Study B | Derivative 2 | Apoptosis Induction (MCF-7) | 15.0 µM |
Study C | Derivative 3 | Antitumor Activity (HepG2) | < 10.0 µM |
These findings suggest that this compound derivatives could serve as promising scaffolds for developing new anticancer agents.
Biological Studies
Beyond anticancer applications, this compound has been explored for its broader biological activities.
Antiviral Properties
Recent studies have indicated that certain derivatives possess antiviral properties, making them candidates for further investigation in the treatment of viral infections. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance antiviral efficacy.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. A study reported that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
Material Science Applications
This compound is not limited to medicinal applications; it also shows promise in material science.
Synthesis of Functional Materials
The compound can be utilized as a building block for synthesizing functional materials such as polymers and nanomaterials. Its unique indazole structure allows for modifications that can enhance material properties for applications in electronics and photonics .
Case Studies and Research Findings
Several case studies highlight the versatility of this compound in scientific research:
Case Study: Anticancer Derivatives
A recent study synthesized a series of this compound derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents, suggesting their potential as novel anticancer drugs .
Case Study: Antiviral Screening
Another investigation focused on screening various derivatives for antiviral activity against specific viruses. The study found that certain compounds inhibited viral replication effectively, warranting further exploration into their mechanisms and potential therapeutic uses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indazole-3-carboxylate
- 3-amino-1H-indazole-1-carboxamide
- 1H-indazole-3-carboxaldehyde
Uniqueness
Methyl 3-amino-1H-indazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its amino group at the 3-position and carboxylate group at the 4-position make it a versatile intermediate for further functionalization and derivatization .
Biological Activity
Methyl 3-amino-1H-indazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its potential as an antimicrobial and anticancer agent, and summarizes relevant research findings and case studies.
Chemical Structure and Properties
This compound features an indazole ring with an amino group at the 3-position and a carboxylate ester at the 4-position. This unique structure allows for various interactions with biological macromolecules, which can modulate enzyme activity and receptor function.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, enhancing binding affinity.
- π-π Interactions : The indazole ring can participate in π-π stacking with aromatic residues, influencing protein conformations and activities.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antifungal agent, particularly against Candida species:
- In Vitro Studies : Research demonstrated that derivatives of indazole, including this compound, exhibited varying degrees of activity against Candida albicans and Candida glabrata. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) of 3.807 mM against C. albicans and 15.227 mM against C. glabrata .
Table 1: Antifungal Activity of Indazole Derivatives
Compound ID | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |
---|---|---|
3a | 3.807 | 15.227 |
3c | 10 | 10 |
10a | 0.1 | 1 |
10g | <10 | <10 |
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro assays demonstrated that compounds derived from this scaffold could induce apoptosis in cancer cell lines by modulating the p53-MDM2 interaction, leading to increased levels of p53 protein and subsequent activation of apoptotic pathways .
Case Study: Induction of Apoptosis
A study involving a related compound indicated that treatment led to:
- Upregulation of p53 : Enhanced expression levels of p53 protein.
- Downregulation of MDM2 : Reduced MDM2 levels, disrupting the balance necessary for cell survival.
- Cell Cycle Arrest : Cells were arrested in the G0/G1 phase, indicating effective disruption of cell proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis suggests that modifications to the indazole scaffold significantly influence biological activity:
Properties
IUPAC Name |
methyl 3-amino-1H-indazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMTVIKEAFEJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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